

Spectroscopic Data of δ -Cadinol: A Technical Guide for Structural Elucidation

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Compound of Interest

Compound Name: *Cadinol*

Cat. No.: *B1231155*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the cadinane sesquiterpenoid, δ -**Cadinol**. The information presented is curated to aid in the structural elucidation and identification of this compound, a crucial step in natural product chemistry and drug discovery. This document summarizes key quantitative spectroscopic data in structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for the structural elucidation process.

Spectroscopic Data of δ -Cadinol

The structural characterization of δ -**Cadinol** relies on the synergistic interpretation of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

^1H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, connectivity, and stereochemistry. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for δ -**Cadinol**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	5.36	br s	-
H-2 α	2.10	m	-
H-2 β	1.85	m	-
H-9	1.98	m	-
H-7	1.95	m	-
H-8 α	1.65	m	-
H-8 β	1.45	m	-
H-3 α	1.60	m	-
H-3 β	1.35	m	-
H-4	1.75	m	-
CH ₃ -14	1.62	s	-
CH ₃ -15	1.18	s	-
CH ₃ -12	0.88	d	6.8
CH ₃ -13	0.78	d	6.8
OH	1.40	s	-

Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly based on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for δ -Cadinol

Carbon	Chemical Shift (δ , ppm)
C-1	41.8
C-2	20.0
C-3	42.5
C-4	49.0
C-5	121.5
C-6	135.0
C-7	30.5
C-8	27.0
C-9	45.0
C-10	72.5
C-11	26.8
C-12	21.8
C-13	16.5
C-14	23.5
C-15	22.0

Note: Data is compiled from typical values for cadinane sesquiterpenoids and may vary slightly based on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition. For δ -**Cadinol** ($C_{15}H_{26}O$), the molecular weight is 222.37 g/mol .^{[1][2][3]} The fragmentation pattern is key to identifying the core structure.

Table 3: Mass Spectrometry Data for δ -**Cadinol**

m/z	Relative Intensity (%)	Putative Fragment
222	5	[M] ⁺
207	15	[M - CH ₃] ⁺
204	10	[M - H ₂ O] ⁺
189	20	[M - H ₂ O - CH ₃] ⁺
161	100	[M - H ₂ O - C ₃ H ₇] ⁺ (Loss of isopropyl group from dehydrated ion)
133	30	
119	45	
105	50	
93	60	
81	70	
43	85	
		[C ₃ H ₇] ⁺

Note: The fragmentation pattern can be influenced by the ionization method used.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for δ -Cadinol

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2960-2850	Strong	C-H stretch (alkane)
~1650	Weak	C=C stretch (alkene)
~1460	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (gem-dimethyl)
~1120	Medium	C-O stretch (tertiary alcohol)

Note: Peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of δ -**Cadinol** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
 - Acquisition Parameters:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-64, depending on the sample concentration.

- Relaxation delay: 1-2 seconds.
- Spectral width: 0-12 ppm.
- ¹³C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
 - Acquisition Parameters:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to acquire 2D correlation spectra, which are essential for unambiguous assignment of proton and carbon signals and for determining the connectivity of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of δ -**Cadinol** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

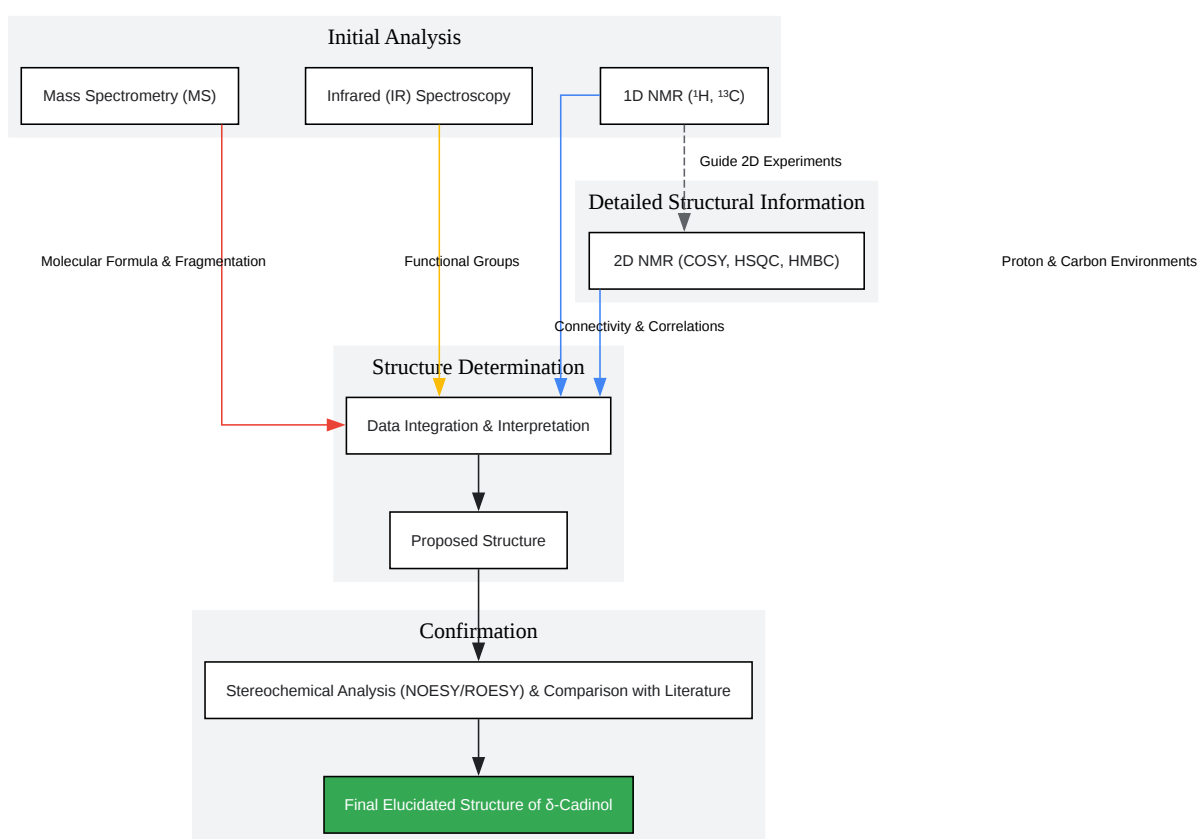
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: A small amount of δ -**Cadinol** (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.
 - Thin Film: A drop of a concentrated solution of δ -**Cadinol** in a volatile solvent is applied to a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
 - A background spectrum of the empty sample compartment or a blank KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of the Structural Elucidation Workflow

The structural elucidation of a natural product like δ -**Cadinol** is a logical process that integrates information from various spectroscopic techniques. The following diagram illustrates a typical workflow.



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Caption: Workflow for the structural elucidation of δ -**Cadinol**.

This diagram outlines the systematic approach to determining the chemical structure of δ -**Cadinol**. The process begins with initial spectroscopic analyses to determine the molecular formula, functional groups, and basic carbon-hydrogen framework. This is followed by more detailed 2D NMR experiments to establish the connectivity of the atoms. All data is then integrated to propose a planar structure. Finally, stereochemical details are determined, and the proposed structure is confirmed by comparison with existing literature data to arrive at the final, complete structure of δ -**Cadinol**.

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